

In-Depth Technical Guide to 2,5-Difluoro-4-(trifluoromethyl)aniline

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Compound of Interest

Compound Name:	4-Amino-2,5-difluorobenzotrifluoride
Cat. No.:	B051432

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of advanced materials and complex organic molecules. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the aniline core, imparts distinct electronic properties and chemical reactivity. These characteristics make it a valuable intermediate in the development of pharmaceuticals and materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive overview of the known physical properties, synthesis, and applications of this compound.

Core Physical Properties

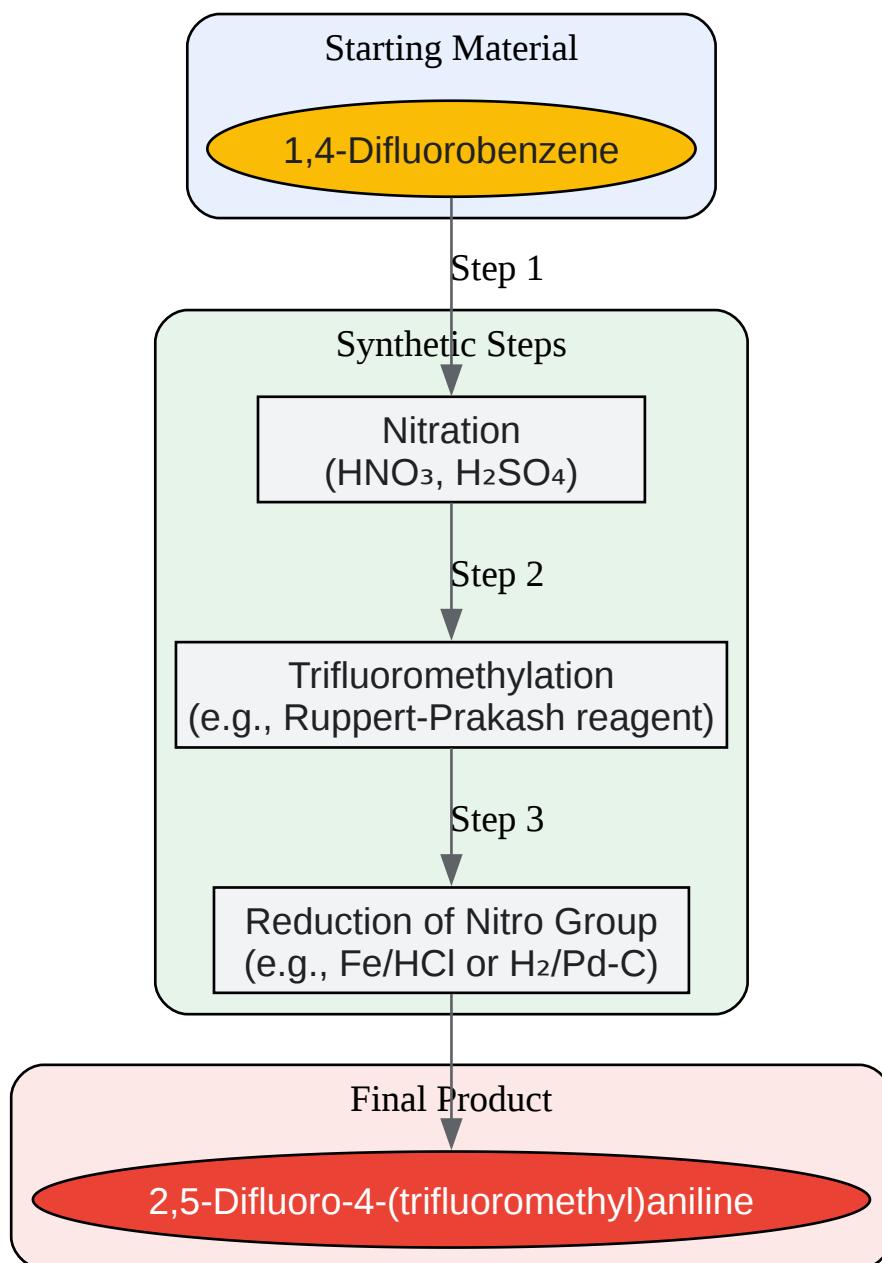
Precise experimental data for all physical properties of 2,5-difluoro-4-(trifluoromethyl)aniline are not widely available in publicly accessible literature. The following table summarizes the available data, primarily sourced from chemical suppliers. It is important to note that these values may be predicted or estimated and should be confirmed through experimental validation.

Property	Value	Source
CAS Number	114973-22-7	[1]
Molecular Formula	C ₇ H ₄ F ₅ N	[1]
Molecular Weight	197.11 g/mol	[2] [3]
Boiling Point	185.3 ± 40.0 °C at 760 mmHg	[4]
Density	1.5 ± 0.1 g/cm ³	[4]
Melting Point	Not Available	
Solubility	Not Available	

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline is not readily found in the surveyed literature, its synthesis can be conceptualized through established organic chemistry reactions. A plausible synthetic route is outlined below. This proposed pathway is for illustrative purposes and would require optimization and experimental verification.

Logical Synthesis Workflow



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Caption: A logical workflow for the synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline.

Characterization: The successful synthesis of the target compound would be confirmed using a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{19}F NMR, and ^{13}C NMR would be essential to confirm the connectivity and substitution pattern of the molecule.

- Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the amine and C-F bonds.

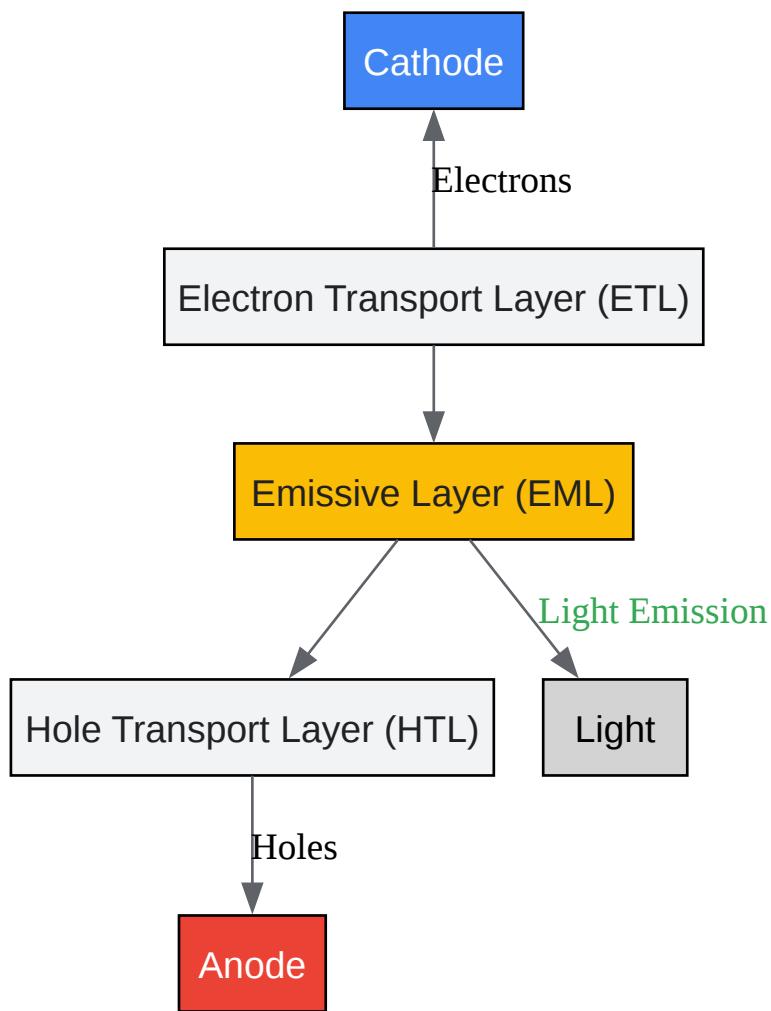
Applications in Research and Development

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make 2,5-difluoro-4-(trifluoromethyl)aniline a compound of interest in several high-technology fields.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, fluorinated compounds are crucial for developing stable and efficient materials. 2,5-Difluoro-4-(trifluoromethyl)aniline serves as a key synthesis intermediate for creating novel host and emitter materials for OLEDs. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can be exploited to tune the energy levels (HOMO/LUMO) of the final OLED materials, leading to improved charge injection and transport, and ultimately, enhanced device performance and longevity.[\[5\]](#)

The general structure of an OLED device and the role of its organic layers are depicted below.



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Caption: Simplified structure of an Organic Light-Emitting Diode (OLED).

Pharmaceutical and Agrochemical Synthesis

The incorporation of fluorine and trifluoromethyl groups into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry. These groups can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. As a substituted aniline, 2,5-difluoro-4-(trifluoromethyl)aniline is a versatile precursor for the synthesis of a wide range of more complex molecules with potential therapeutic or pesticidal applications. The aniline functional group provides a reactive handle for various chemical transformations, allowing for its incorporation into diverse molecular scaffolds.

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